Glucodistylin

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Researchers investigating aldose reductase (AR) in diabetic complications require reference compounds that decouple enzyme inhibition from antioxidant activity. Glucodistylin meets this need as a selective, uncompetitive AR inhibitor (IC50 7.2 μM) that reduces sorbitol accumulation by 48.84% at 50 μM, yet exhibits negligible DPPH radical scavenging-unlike its aglycone taxifolin. • AR IC50: 7.2 μM; 48.84% sorbitol reduction at 50 μM • Near-zero DPPH scavenging: ideal negative control for antioxidant assays • ≥98% purity; shipped under blue ice for compound integrity

Molecular Formula C21H22O12
Molecular Weight 466.4 g/mol
CAS No. 27297-45-6
Cat. No. B1253199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucodistylin
CAS27297-45-6
Synonymstaxifolin-3'-O-beta-D-pyranglucoside
taxifolin-3-glucopyranoside
taxifolin-3-O-beta-D-glucopyranoside
Molecular FormulaC21H22O12
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2
InChIKeyFVQOMEDMFUMIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucodistylin Procurement Overview


Glucodistylin (CAS 27297-45-6), also known as taxifolin-3-O-β-D-glucoside or dihydroquercetin 3-glucoside, is a flavanonol glycoside classified as a flavonoid-3-O-glycoside [1]. It is isolated from the bark of Quercus acutissima and other plant sources [2]. The compound exists as a solid, slightly soluble in water, with a molecular weight of 466.39 g/mol and a purity of ≥98% typically reported in commercial offerings . Its stereochemistry is defined as (2R,3R) for the naturally occurring form, distinguishing it from its (2S,3S) enantiomer .

Glucodistylin Substitution Risks


Glucodistylin cannot be interchanged with its aglycone taxifolin (dihydroquercetin) or other flavonoid glycosides due to its unique 3-O-β-D-glucoside substitution pattern, which critically alters both its enzymatic inhibitory profile and its functional behavior in radical scavenging assays. While taxifolin exhibits marked antioxidant and radical scavenging activity [1], glucodistylin demonstrates negligible DPPH radical scavenging [2]. Furthermore, its aldose reductase inhibition potency (IC50 7.2 μM) differs substantially from that of structurally related flavonoids such as quercitrin (IC50 values ranging from 0.40 to 11.5 μM depending on assay conditions) [3]. These divergences underscore that glycosylation at the C3 position modulates both target engagement and physicochemical properties, making direct substitution with other flavonoid glycosides or the aglycone scientifically invalid.

Glucodistylin Quantitative Evidence


Aldose Reductase Inhibition

Glucodistylin exhibits uncompetitive inhibitory activity against recombinant human aldose reductase with an IC50 of 7.2 μM [1]. In a parallel study under comparable in vitro conditions, quercitrin (quercetin-3-O-α-L-rhamnopyranoside) demonstrated an IC50 of 11.5 μM [2], indicating that glucodistylin is 1.6-fold more potent than this closely related flavonoid glycoside. However, in a separate assay using a different enzyme source or conditions, quercitrin was reported with an IC50 of 0.56 μM and isoquercitrin with 0.63 μM [3], demonstrating that assay parameters significantly influence measured potency. Notably, glucodistylin also inhibited sorbitol accumulation by 48.84% at 50 μM, whereas the comparator quercetin-3-O-α-L-rhamnopyranoside suppressed sorbitol accumulation in rat lens but no direct percentage is provided for comparison [2].

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

DPPH Radical Scavenging Activity

In a DPPH radical scavenging assay-guided fractionation of Paulownia tomentosa bark, glucodistylin revealed almost no inhibition against DPPH radical, whereas the standard antioxidants BHT and α-tocopherol showed strong activity [1]. In contrast, other phenolic compounds isolated from the same extract—including luteolin, ellagic acid, cistanoside F, campneoside II, isocampneoside II, verbascoside, and isoverbascoside—exhibited significant antioxidative activity [1]. This stark contrast underscores that glucodistylin, despite its flavonoid structure, does not function as a direct radical scavenger in this assay system.

Antioxidant DPPH Assay Radical Scavenging

Broad-Spectrum Antimicrobial Activity

Glucodistylin, along with quercitrin and quercetin, was isolated from Vismia macrophylla and tested against a panel of clinically relevant bacteria including Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis [1]. The study reported that glucodistylin, the ethanolic extract, and quercitrin all exhibited broad-spectrum antimicrobial action [1]. However, the published abstract does not provide MIC values, preventing direct quantitative comparison of potency among these flavonoids.

Antimicrobial Resistant Bacteria Natural Products

Plant Defense Phenolic Concentrations

In a study of phenolic compounds in European beech (Fagus sylvatica) bark under beech scale infestation, the concentrations of three related flavonoids were quantified. In the 'Bellavoda_MC' tissue, (2R,3R)-(+)-glucodistylin was present at 8.9 ± 1.8 mg/g dry weight, while (2S,3S)-(−)-glucodistylin was found at 11.1 ± 1.9 mg/g [1]. In contrast, taxifolin-xylopyranoside (3-O-(β-D-xylopyranosyl)taxifolin) accumulated to much higher levels at 46.1 ± 5.4 mg/g in the same tissue [1]. These data demonstrate that the stereochemistry and glycosidic substitution pattern significantly influence the compound's abundance in plant defense responses, with the xylopyranoside derivative being the predominant form.

Phytochemistry Plant Defense Phenolic Profiling

Glucodistylin Application Scenarios


Aldose Reductase Inhibitor Screening

Given its uncompetitive inhibition of recombinant human aldose reductase (IC50 7.2 μM) and reduction of sorbitol accumulation by 48.84% at 50 μM [5], glucodistylin is a suitable candidate for inclusion in aldose reductase inhibitor screening libraries. Its moderate potency compared to quercitrin (IC50 0.40-0.56 μM) [2] positions it as a useful reference compound for structure-activity relationship (SAR) studies exploring the impact of C3 glycosylation on enzyme inhibition. Researchers investigating polyol pathway modulation in diabetic complications may utilize glucodistylin as a tool compound to dissect the contribution of flavonoid glycosides to aldose reductase regulation.

Negative Control for Direct Antioxidant Assays

The near-complete lack of DPPH radical scavenging activity by glucodistylin [5] makes it an excellent negative control in antioxidant screening assays. This property allows researchers to distinguish between direct radical scavenging mechanisms and other modes of action when evaluating plant extracts or novel flavonoids. For studies where antioxidant activity is an undesired confounding variable, glucodistylin provides a structurally similar but functionally distinct comparator to taxifolin and quercetin.

Phytochemical Reference Standard for Quercus and Fagus

Glucodistylin has been identified as a common constituent in Quercus spp. bark and Fagus sylvatica, with quantifiable differences between its (2R,3R) and (2S,3S) stereoisomers [5]. Analytical laboratories engaged in botanical authentication or chemotaxonomic studies can employ glucodistylin as a reference standard for HPLC method development and quantification of flavonoid glycosides in Quercus and Fagus-derived materials.

Antimicrobial Natural Product Discovery

Although quantitative MIC data are lacking, the reported broad-spectrum activity of glucodistylin against resistant bacteria including A. baumannii, P. aeruginosa, and S. aureus [5] supports its inclusion in antimicrobial discovery programs focused on natural flavonoids. Researchers may evaluate glucodistylin alongside quercitrin and quercetin to determine structure-dependent antimicrobial potency and to explore potential synergistic effects with conventional antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucodistylin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.